molecular formula C6H8N2 B017607 3-Amino-4-methylpyridine CAS No. 3430-27-1

3-Amino-4-methylpyridine

Cat. No. B017607
CAS RN: 3430-27-1
M. Wt: 108.14 g/mol
InChI Key: IBKMZYWDWWIWEL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-Amino-4-methylpyridine and related derivatives often involves multi-step reactions, including copper-catalyzed three-component reactions that allow for the regioselective synthesis of multisubstituted 4-amino-2-iminopyridines. These methods provide access to a variety of substituted pyridine derivatives under controlled reaction conditions, demonstrating the compound's versatility as a synthetic building block (Zhou et al., 2013).

Molecular Structure Analysis

The molecular and crystal structures of derivatives of 3-Amino-4-methylpyridine have been extensively studied, revealing insights into their crystalline arrangements and hydrogen bonding patterns. For example, the crystal structures of nitroderivatives of 2-amino-4-methylpyridine exhibit layered arrangements stabilized by a combination of N-H···N and N-H···O hydrogen bonds, providing a basis for understanding the structural characteristics of these compounds (Bryndal et al., 2012).

Chemical Reactions and Properties

3-Amino-4-methylpyridine participates in various chemical reactions, serving as a key intermediate in the synthesis of complex organic molecules. It has been used in the synthesis of oligo-N-4-aminopyridine and its oligomer-metal complexes, highlighting its role in forming complex structures with diverse chemical properties (Kaya & Koyuncu, 2003).

Physical Properties Analysis

The physical properties of 3-Amino-4-methylpyridine derivatives, such as solubility, melting point, and crystalline form, are critical for their application in various chemical processes. These properties are influenced by the molecular structure and the nature of substituents on the pyridine ring.

Chemical Properties Analysis

The chemical properties of 3-Amino-4-methylpyridine, including its reactivity with different chemical reagents, acid-base behavior, and participation in hydrogen bonding, are essential for its application in synthetic chemistry. The compound's ability to form supramolecular assemblies and complexes with metals further demonstrates its chemical versatility.

For a deeper understanding of 3-Amino-4-methylpyridine and its applications in various fields of chemistry, the following sources provide comprehensive insights: (Zhou et al., 2013), (Bryndal et al., 2012), (Kaya & Koyuncu, 2003).

Scientific Research Applications

  • Nonlinear Optics

    • Summary of Application : 3-Amino-4-methylpyridine is used in the synthesis of organic nonlinear optical (NLO) single crystals .
    • Methods of Application : The crystals are grown by a slow solvent evaporation (SSE) method . The compound belongs to a centrosymmetric space group in a monoclinic crystal system, which was studied by X-ray diffraction .
    • Results : The second order hyperpolarizability of the crystal was analyzed theoretically .
  • Pharmaceutical Chemistry

    • Summary of Application : Due to its unique structural features, 3-amino-2-chloro-4-methylpyridine finds applications in pharmaceutical chemistry, where it can serve as a precursor for the synthesis of more complex compounds with biological activity .
  • Anti-AIDS Drug Synthesis

    • Summary of Application : 3-Amino-4-methylpyridine is an intermediate in the synthesis of the anti-AIDS drug nevirapine .
    • Methods of Application : The synthesis method involves using 4-methylpyridine-3-boronic acid as a raw material, an inorganic amide as an ammonia source, and obtaining 3-amino-4-methylpyridine through a one-step reaction in the presence of metal oxide as a catalyst .
    • Results : The preparation method is simple and provides a new way for novel and efficient synthesis of 3-amino-4-methylpyridine, overcoming the disadvantages of long traditional route, low yield, and severe reaction conditions .
  • Chemical Intermediate

    • Summary of Application : 3-Amino-4-methylpyridine is a key intermediate in the production of various pharmaceuticals, pesticides, and veterinary drugs .
  • Synthesis of Pyridinylimidazole-Type p38α Mitogen Activated Protein Kinase Inhibitors

    • Summary of Application : 3-Amino-4-methylpyridine is used in the synthesis of pyridinylimidazole-type p38α mitogen activated protein kinase inhibitors .
    • Methods of Application : The synthesis method involves starting from 2-fluoro-4-methylpyridine. This strategy avoids the use of palladium as a catalyst and is more diverse and versatile .
    • Results : Using this optimized protocol, both enantiomers of potent inhibitor 3 were synthesized. The overall yield could be increased from 3.6% to 29.4% .
  • Heterocyclic Building Blocks

    • Summary of Application : 3-Amino-4-methylpyridine is used as a heterocyclic building block in chemical synthesis .

Safety And Hazards

3-Amino-4-methylpyridine is toxic if swallowed and causes skin irritation and serious eye damage. It may also cause respiratory irritation .

Future Directions

Multidrug-resistant (MDR) pathogens have created a fatal problem for human health and antimicrobial treatment. Among the currently available antibiotics, many are inactive against MDR pathogens. In this context, heterocyclic compounds/drugs play a vital role . Thus, it is very much essential to explore new research to combat the issue .

properties

IUPAC Name

4-methylpyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2/c1-5-2-3-8-4-6(5)7/h2-4H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBKMZYWDWWIWEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20187867
Record name 3-Pyridinamine, 4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20187867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

108.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-4-methylpyridine

CAS RN

3430-27-1
Record name 3-Amino-4-methylpyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3430-27-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Pyridinamine, 4-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003430271
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Pyridinamine, 4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20187867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-PYRIDINAMINE, 4-METHYL-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9HN55RQ07B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
139
Citations
J Li, L Zheng, I King, TW Doyle… - Current medicinal …, 2001 - ingentaconnect.com
The reductive conversion of ribonucleotides to deoxyribonucleotides by ribonucleotide reductase (RR) is a crucial and rate-controlling step in the pathway leading to the biosynthesis of …
Number of citations: 103 www.ingentaconnect.com
J Li, SH Chen, X Li, C Niu, TW Doyle - Tetrahedron, 1998 - Elsevier
An efficient synthesis of potent ribonucleotide reductases inhibitors 3-amino-pyridine-2-carboxaldehyde thiosemicarbazone (3-AP) and 3-amino-4-methyl-pyridine-2-carboxaldehyde …
Number of citations: 25 www.sciencedirect.com
X Ge, H Chen, C Cao, J Liu, C Qian, X Chen - Research on Chemical …, 2011 - Springer
An improved and commercially valuable process is developed for the scalable synthesis of 2-chloro-3-amino-4-methylpyridine (CAPIC), a key intermediate of Nevirapine. The synthesis …
Number of citations: 2 link.springer.com
S Ivonin, V Voloshchuk, E Rusanov, S Suikov… - 2023 - chemrxiv.org
… For the systematic investigations of the [4+1]-cyclization we chose a set of 3-amino-4methylpyridine derivatives (Figure 3). Besides diverse ring-substituted 3-amino-4methylpyridines 1d-…
Number of citations: 0 chemrxiv.org
Q Zhao, HG Chen, C Qian… - Journal of Heterocyclic …, 2013 - Wiley Online Library
2‐Chloro‐3‐amino‐4‐methylpyridine (1), a key intermediate in the synthesis of nervirapine, was prepared from 2‐cyanoacetamide and 4,4‐dimethoxyl‐2‐butanone via condensation, …
Number of citations: 2 onlinelibrary.wiley.com
BAJ Clark, J Parrick, PJ West, AH Kelly - Journal of the Chemical …, 1970 - pubs.rsc.org
… After 0.5 hr., this mixture was slowly added to a cooled solution of 3-amino-4-methylpyridine (2.2 g.) in dimethylformaniide (15 ml.), The mixture was then warmed in a flask fitted with a …
Number of citations: 12 pubs.rsc.org
SP Ivonin, AA Yurchenko, VV Voloshchuk… - Journal of Fluorine …, 2020 - Elsevier
… The method is a catalyst free, simple and scalable starting from available 3-amino-4-methylpyridine. Hydration of the trifluoracetyl derivative 2 in hydrochloric acid afforded its ketal salt 3…
Number of citations: 6 www.sciencedirect.com
MC Liu, TC Lin, AC Sartorelli - Journal of medicinal chemistry, 1992 - ACS Publications
… The most active compounds synthesized were 3-aminopyridine-2-carboxaldehyde thiosemicarbazone and 3-amino-4-methylpyridine-2-carboxaldehyde thiosemicarbazone which …
Number of citations: 218 pubs.acs.org
CWN Cumper, A Singleton - Journal of the Chemical Society B …, 1967 - pubs.rsc.org
… In o-toluidine, 4-amino-3-methylpyridine, and 2-amino-3-methylpyridine there is an interaction between the adjacent substituents but this is somewhat less in 3-amino-4-methylpyridine. …
Number of citations: 2 pubs.rsc.org
JM Bakke, J Riha - Journal of Heterocyclic Chemistry, 2001 - Wiley Online Library
… Two other five-step routes via the 3-amino-4-methylpyridine involve initial nitration of the … The easiest way of producing 3-amino-4methylpyridine would be nitration of the 4-methyl…
Number of citations: 18 onlinelibrary.wiley.com

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